Antimony O,O'-di-n-propyl phosphorodithioate
Overview
Description
Antimony O,O’-di-n-propyl phosphorodithioate is a chemical compound with the molecular formula C18H42O6P3S6Sb. It is also known as antimony tris(O,O-dipropyl) tris(dithiophosphate). This compound is characterized by its unique structure, which includes antimony coordinated with three phosphorodithioate ligands. It is commonly used in various industrial applications due to its specific chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antimony O,O’-di-n-propyl phosphorodithioate typically involves the reaction of antimony trioxide (Sb2O3) with O,O’-di-n-propyl phosphorodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or xylene. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Antimony O,O’-di-n-propyl phosphorodithioate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Antimony O,O’-di-n-propyl phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony oxides and other oxidation products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state antimony compounds.
Substitution: The phosphorodithioate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand substitution reactions often involve the use of phosphines or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony oxides, while reduction can produce antimony metal or lower oxidation state compounds .
Scientific Research Applications
Antimony O,O’-di-n-propyl phosphorodithioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer production
Mechanism of Action
The mechanism of action of Antimony O,O’-di-n-propyl phosphorodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways depending on its binding affinity and the nature of the target molecule. The phosphorodithioate ligands play a crucial role in modulating the compound’s activity by coordinating with metal ions or other functional groups .
Comparison with Similar Compounds
Similar Compounds
- Antimony tris(O,O-dipentyl) tris(dithiophosphate)
- Antimony tris(O,O-bis(2-ethylhexyl)) tris(dithiophosphate)
- Phosphorodithioic acid, O,O-dipropyl ester, antimony salt
Uniqueness
Antimony O,O’-di-n-propyl phosphorodithioate is unique due to its specific ligand structure and the resulting chemical properties. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and application potential in various fields .
Properties
IUPAC Name |
antimony(3+);dipropoxy-sulfanylidene-sulfido-λ5-phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H15O2PS2.Sb/c3*1-3-5-7-9(10,11)8-6-4-2;/h3*3-6H2,1-2H3,(H,10,11);/q;;;+3/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFZXKPXORQNRR-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=S)(OCCC)[S-].CCCOP(=S)(OCCC)[S-].CCCOP(=S)(OCCC)[S-].[Sb+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O6P3S6Sb | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107-56-2 (Parent) | |
Record name | Antimony O,O'-di-n-propyl phosphorodithioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015874483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2065965 | |
Record name | Antimony tris(O,O-dipropyl) tris(dithiophosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
761.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phosphorodithioic acid, O,O-dipropyl ester, antimony(3+) salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15874-48-3 | |
Record name | Antimony O,O'-di-n-propyl phosphorodithioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015874483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorodithioic acid, O,O-dipropyl ester, antimony(3+) salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Antimony tris(O,O-dipropyl) tris(dithiophosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Antimony tris[O,O-dipropyl] tris(dithiophosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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